molecular formula C16H17NO6 B11164812 N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11164812
M. Wt: 319.31 g/mol
InChI Key: OXZRZBDZXSECAQ-UHFFFAOYSA-N
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Description

2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID typically involves the esterification of the chromen derivative with acetic acid. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a catalyst

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen moiety to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with various enzymes and receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
  • METHYL (3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE
  • ETHYL (6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)ACETATE

Uniqueness

2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C16H17NO6/c1-3-10-5-11-9(2)4-16(21)23-13(11)6-12(10)22-8-14(18)17-7-15(19)20/h4-6H,3,7-8H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

OXZRZBDZXSECAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NCC(=O)O)OC(=O)C=C2C

Origin of Product

United States

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